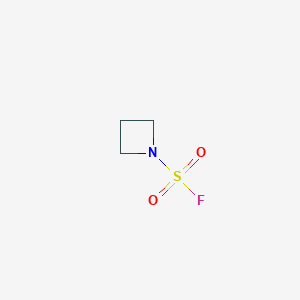
Azetidine-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidine-1-sulfonyl fluoride is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Azetidine-1-sulfonyl fluoride can be synthesized through various methods. One notable approach involves the radical strain-release photocatalysis of azabicyclo[1.1.0]butanes. This method utilizes an organic photosensitizer to control the energy-transfer process with sulfonyl imines, leading to the formation of difunctionalized azetidines in a single step . Another method involves the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally focus on scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: Azetidine-1-sulfonyl fluoride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The reactivity of this compound is driven by the considerable ring strain of the four-membered ring, which makes it more reactive than related compounds such as aziridines .
Common Reagents and Conditions: Common reagents used in reactions with this compound include sulfonyl imines, terminal alkynes, and carbodiimides. Reaction conditions often involve the use of photocatalysts or copper catalysts to facilitate the desired transformations .
Major Products Formed: The major products formed from reactions involving this compound include difunctionalized azetidines and other nitrogen-containing heterocycles. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Aplicaciones Científicas De Investigación
Azetidine-1-sulfonyl fluoride has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules, including polyamines and other nitrogen-containing polymers . In biology and medicine, this compound derivatives have shown potential as antibacterial and antimicrobial agents . Additionally, this compound is used in materials science for the development of coatings and templates for various applications .
Mecanismo De Acción
The mechanism of action of azetidine-1-sulfonyl fluoride involves its reactivity due to the ring strain of the four-membered ring. This strain facilitates nucleophilic substitution and other reactions, allowing the compound to interact with various molecular targets. The specific pathways and targets depend on the context of its use, such as in polymerization or as a pharmaceutical intermediate .
Comparación Con Compuestos Similares
Azetidine-1-sulfonyl fluoride is similar to other nitrogen-containing heterocycles such as aziridines and oxetanes. it is unique due to its four-membered ring structure, which imparts greater ring strain and reactivity compared to aziridines . This increased reactivity makes this compound a valuable compound for various synthetic applications.
List of Similar Compounds:- Aziridine
- Oxetane
- Piperidine
- Pyrrolidine
This compound stands out among these compounds due to its unique combination of reactivity and stability, making it a versatile tool in organic synthesis and other scientific fields .
Propiedades
Fórmula molecular |
C3H6FNO2S |
|---|---|
Peso molecular |
139.15 g/mol |
Nombre IUPAC |
azetidine-1-sulfonyl fluoride |
InChI |
InChI=1S/C3H6FNO2S/c4-8(6,7)5-2-1-3-5/h1-3H2 |
Clave InChI |
KGAAASKQMYYULZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















